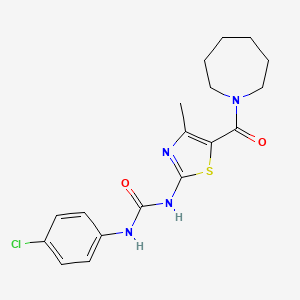
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SARs), supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H21ClN4O2S, with a molecular weight of approximately 392.9 g/mol. The presence of an azepane carbonyl group and a thiazole ring contributes to its unique pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Provides potential for electrophilic substitutions |
| Urea Linkage | Susceptible to hydrolysis, enhancing reactivity |
| Azepane Carbonyl Group | May enhance lipophilicity and pharmacokinetic properties |
Anticancer Activity
Recent studies have demonstrated that derivatives of urea compounds, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's efficacy against lung cancer (A549), colorectal cancer (HCT-116), and prostate cancer (PC-3) cell lines using the MTT assay. The results indicated that the compound showed promising IC50 values comparable to established anticancer agents like sorafenib.
Key Findings from Research
- IC50 Values :
- A549: IC50=2.39±0.10μM
- HCT-116: IC50=3.90±0.33μM
- Sorafenib (control):
- A549: IC50=2.12±0.18μM
- HCT-116: IC50=2.25±0.71μM
These results suggest that the compound not only inhibits tumor cell growth but may also act through mechanisms involving the Raf/MEK/ERK signaling pathway.
The mechanism of action for this compound appears to involve:
- Binding Affinity : Studies utilizing molecular docking simulations have indicated that the compound interacts with key amino acid residues in target proteins such as BRAF.
- Hydrogen Bonding : The urea nitrogen and oxygen atoms form hydrogen bonds with specific residues, stabilizing the interaction and enhancing inhibitory effects on cancer cell proliferation.
Study Overview
A significant study focused on a series of urea derivatives, including our target compound, evaluated their biological activities and SARs. The findings were summarized as follows:
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| This compound | Antiproliferative | 2.39 ± 0.10 (A549) |
| Sorafenib | Antiproliferative | 2.12 ± 0.18 (A549) |
| Other Urea Derivatives | Variable | Varies |
Implications for Future Research
The unique structural attributes of This compound position it as a promising candidate for further development as an anticancer agent. Future research should focus on optimizing its pharmacological properties and exploring its potential against other malignancies.
属性
IUPAC Name |
1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-15(16(24)23-10-4-2-3-5-11-23)26-18(20-12)22-17(25)21-14-8-6-13(19)7-9-14/h6-9H,2-5,10-11H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDVALUWAZLPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














